2-Chloro-5,7-dimethyl-1,3-benzoxazole
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Overview
Description
2-Chloro-5,7-dimethyl-1,3-benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. This compound is characterized by a benzene ring fused to an oxazole moiety, with chlorine and methyl groups as substituents. It is known for its diverse applications in medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5,7-dimethyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with substituted aryl aldehydes in the presence of catalysts. For instance, a common method includes using a Cu₂O catalyst in dimethyl sulfoxide (DMSO) at room temperature for 2-5 hours, yielding high amounts of the desired benzoxazole derivatives .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, can enhance yield and purity. Catalysts like nanocatalysts and metal catalysts are frequently employed to improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5,7-dimethyl-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace the chlorine or methyl groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) and catalysts such as titanium tetraisopropoxide (TTIP) are used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazoles .
Scientific Research Applications
2-Chloro-5,7-dimethyl-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5,7-dimethyl-1,3-benzoxazole involves its interaction with various molecular targets. It can inhibit enzymes such as DNA topoisomerases and protein kinases, which are crucial for cell division and proliferation. This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis .
Comparison with Similar Compounds
- 2-Chlorobenzoxazole
- 2-Methylbenzoxazole
- 5,7-Dimethylbenzoxazole
Comparison: 2-Chloro-5,7-dimethyl-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Chlorobenzoxazole, the presence of methyl groups enhances its lipophilicity and potentially its bioavailability. In contrast, 2-Methylbenzoxazole lacks the chlorine substituent, which can affect its reactivity and interaction with biological targets .
Properties
IUPAC Name |
2-chloro-5,7-dimethyl-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-5-3-6(2)8-7(4-5)11-9(10)12-8/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALSAEILDPHFJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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